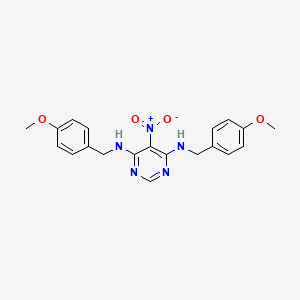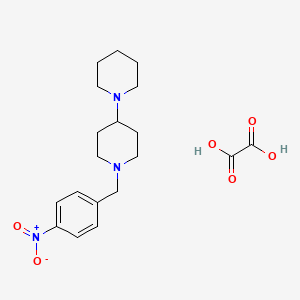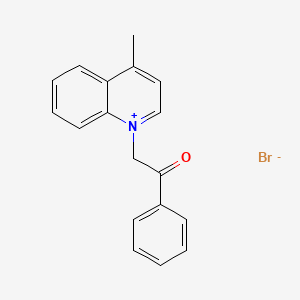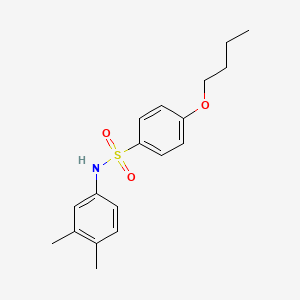![molecular formula C12H13FN2O3S B5156548 methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate, also known as compound 991, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to the class of compounds known as thioamides and has been shown to have anti-inflammatory and anti-tumor properties. In
作用機序
The mechanism of action of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Compound 991 has been shown to have both biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potentially useful methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate for the study of these diseases. However, one limitation of using this methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991. One direction is to further investigate its mechanism of action in order to better understand how it works. Another direction is to study its potential uses in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to study its potential uses in combination with other drugs for the treatment of cancer. Overall, the study of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 has the potential to lead to the development of new therapies for a variety of diseases.
合成法
Compound 991 can be synthesized using a multi-step process. The first step involves the reaction of 2-fluoroaniline with thiophosgene to form 2-fluorophenyl isothiocyanate. This intermediate is then reacted with ethyl 4-oxobutanoate to form the desired product, methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate. The final product can be purified using column chromatography.
科学的研究の応用
Compound 991 has been studied for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its anti-tumor properties. In one study, it was shown to inhibit the growth of human ovarian cancer cells in vitro and in vivo. Additionally, it has been shown to have potential uses in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 4-[(2-fluorophenyl)carbamothioylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-18-11(17)7-6-10(16)15-12(19)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIAKMSPBXOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
